molecular formula C8H9NO3S B560748 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium CAS No. 106181-87-7

1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium

Cat. No.: B560748
CAS No.: 106181-87-7
M. Wt: 199.224
InChI Key: ZAYXEOPFGYIYFF-UHFFFAOYSA-N
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Description

1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an allylsulfonyl group attached to the pyridine ring, which is further oxidized to form the N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium typically involves the oxidation of 2-(Allylsulfonyl)pyridine. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This activation is crucial in various catalytic processes and organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium is unique due to its N-oxide functionality, which imparts distinct reactivity compared to its non-oxidized counterparts. This functionality enhances its ability to participate in oxidation reactions and act as a catalyst in various organic transformations .

Properties

CAS No.

106181-87-7

Molecular Formula

C8H9NO3S

Molecular Weight

199.224

IUPAC Name

1-oxido-2-prop-2-enylsulfonylpyridin-1-ium

InChI

InChI=1S/C8H9NO3S/c1-2-7-13(11,12)8-5-3-4-6-9(8)10/h2-6H,1,7H2

InChI Key

ZAYXEOPFGYIYFF-UHFFFAOYSA-N

SMILES

C=CCS(=O)(=O)C1=CC=CC=[N+]1[O-]

Synonyms

Pyridine, 2-(2-propenylsulfonyl)-, 1-oxide (9CI)

Origin of Product

United States

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